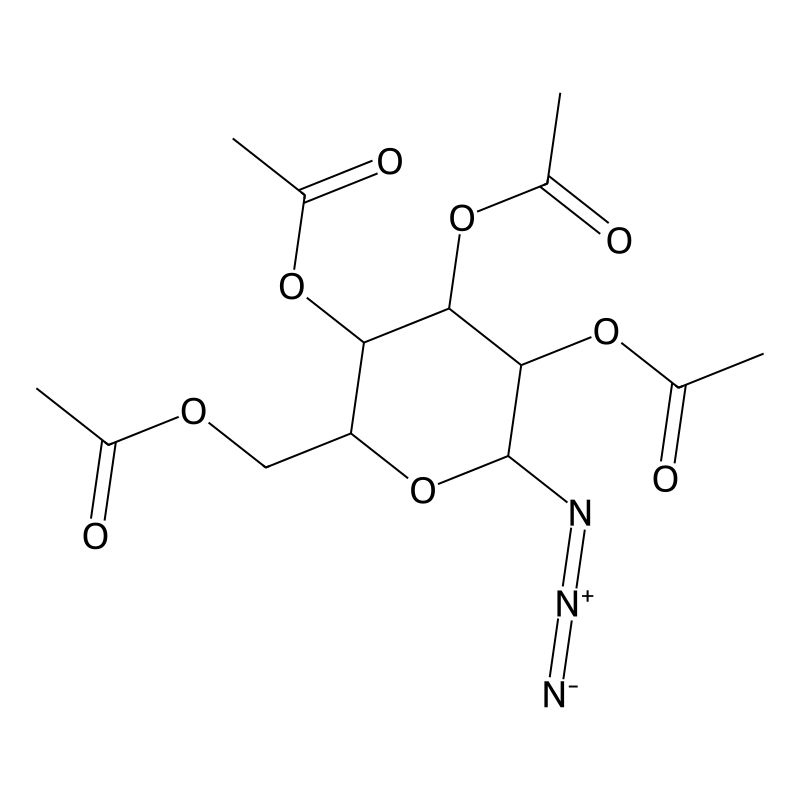

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Glycosyltransferase inhibitor:

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (2,3,4,6-TEAG-azide) functions as a glycosyltransferase inhibitor. Glycosyltransferases are enzymes responsible for attaching sugar molecules (glycosides) to other molecules. Inhibiting these enzymes can be crucial in studying various biological processes, including:

- Bacterial cell wall synthesis: Glycosyltransferases play a vital role in building the bacterial cell wall. Inhibiting them can be a potential strategy for developing new antibiotics .

- Cancer progression: Certain glycosyltransferases are implicated in cancer cell growth and metastasis. 2,3,4,6-TEAG-azide, along with other glycosyltransferase inhibitors, are being explored for their potential anti-cancer properties .

Glycan precursor:

2,3,4,6-TEAG-azide can also serve as a glycan precursor in the synthesis of complex carbohydrates. Glycans are essential components of cells and play crucial roles in various biological functions. By modifying the azide group on 2,3,4,6-TEAG-azide, scientists can introduce various functionalities and create diverse glycan structures for functional studies and drug discovery efforts .

Chemical biology tool:

Due to its unique chemical properties, 2,3,4,6-TEAG-azide is being utilized as a valuable tool in chemical biology. The azide group allows for site-specific conjugation with other molecules using bioorthogonal click chemistry reactions. This enables researchers to:

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is a synthetic carbohydrate derivative characterized by its azide functional group and multiple acetyl groups. It has the molecular formula and a molecular weight of 373.32 g/mol. This compound appears as a white to beige crystalline powder and is soluble in organic solvents like methanol and dimethyl sulfoxide. The presence of the azide group makes it a valuable intermediate in various organic synthesis applications, particularly in the field of click chemistry, where it can participate in reactions to form glycosidic bonds or conjugates with other biomolecules .

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is primarily used in click chemistry to synthesize glycosidic linkages. Its azide group can undergo Huisgen cycloaddition with alkynes to form 1,2,3-triazoles, which are important structures in medicinal chemistry and material science. Additionally, the compound can be hydrolyzed to remove acetyl protecting groups, yielding beta-D-glucopyranosyl azide, which can further participate in glycosylation reactions to create complex oligosaccharides or glycoproteins .

The biological activity of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide has been investigated primarily regarding its role as an intermediate for synthesizing inhibitors of Protein Tyrosine Phosphatase 1B. This enzyme is implicated in insulin signaling and glucose metabolism; thus, inhibitors derived from this compound have potential therapeutic applications in diabetes management . Furthermore, its derivatives have shown promise in studies related to glycogen phosphorylase inhibition, which is relevant for controlling blood sugar levels .

The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide typically involves a multi-step process starting from D-glucose. The general steps include:

- Acetylation: D-glucose is treated with acetic anhydride or acetyl chloride in the presence of a base to introduce acetyl groups at the hydroxyl positions.

- Formation of Azide: The resulting tetraacetylated glucose derivative is then reacted with sodium azide under suitable conditions to replace a bromine atom (if starting from the bromide derivative) or directly convert hydroxyl groups into azides.

- Purification: The final product is purified using techniques such as recrystallization or chromatography .

The primary applications of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide include:

- Synthesis of Glycoconjugates: It serves as a precursor for creating glycosidic linkages in various biological molecules.

- Drug Development: Its derivatives are explored as potential inhibitors for enzymes involved in metabolic pathways.

- Material Science: The compound can be utilized in developing functionalized materials through click chemistry techniques .

Interaction studies involving 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide focus on its reactivity with different electrophiles and nucleophiles during click reactions. These studies help elucidate the efficiency and selectivity of the azide's participation in forming triazole linkages with various substrates. Additionally, research has indicated its potential interactions with biological macromolecules through glycosylation processes that may influence cellular functions and signaling pathways .

Several compounds share structural similarities with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Azido-2-deoxy-D-glucose | Azido sugar | Lacks acetyl groups; used primarily for metabolic studies. |

| 2,3-Di-O-acetyl-4-O-benzoyl-beta-D-glucopyranosyl azide | Azido sugar derivative | Contains benzoyl instead of acetyl; used for specific biochemical applications. |

| 1-Azido-2-deoxy-beta-D-glucopyranoside | Azido sugar | Different anomeric configuration; used in glycoscience research. |

| 2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl azide | Azido sugar | Galactose instead of glucose; applicable in galactose-related studies. |

The presence of four acetyl groups distinguishes 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide from other similar compounds by enhancing its stability and solubility while facilitating selective reactions under mild conditions .

Traditional approaches to glycosyl azide synthesis have relied primarily on classical nucleophilic substitution reactions utilizing various leaving groups and azide sources. The conventional methods typically involve the formation of glycosyl halides as activated intermediates, followed by displacement with azide nucleophiles under controlled conditions. These established methodologies have provided the foundation for accessing 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide, though they often require harsh reaction conditions and may suffer from limited functional group tolerance.

The most widely employed traditional strategy involves the conversion of per-O-acetylated sugars to glycosyl iodides using trimethylsilyl iodide, followed by treatment with azide sources such as tetrabutylammonium azide or trimethylsilyl azide. This two-step protocol begins with the treatment of per-O-acetylated glucose with trimethylsilyl iodide in dry dichloromethane under reflux conditions for 30 minutes. The resulting crude glycosyl iodide intermediate is then subjected to nucleophilic displacement using tetrabutylammonium azide or trimethylguanidinium azide in the same solvent system. The reaction proceeds through an SN2-like mechanism, favoring the formation of the β-anomer due to the neighboring group participation of the C-2 acetate protecting group.

Another classical approach utilizes the Koenigs-Knorr reaction mechanism, wherein glycosyl bromides are converted to azides in the presence of silver oxide and azide nucleophiles. While traditionally employed for O-glycoside formation, this methodology has been adapted for azide installation through careful optimization of reaction conditions. The silver-mediated activation of the anomeric bromide facilitates nucleophilic attack by azide ions, though the reaction typically requires prolonged reaction times and may produce variable yields depending on the substrate structure.

The direct conversion of anomeric hydroxyl groups to glycosyl azides represents a more recent traditional approach utilizing diphenylphosphoryl azide as both activating agent and azide source. This methodology enables the stereoselective synthesis of either α-glycosyl azides or β-anomeric azides through appropriate protecting group manipulations on the hexose sugars. The reaction proceeds under mild conditions and achieves moderate to very good yields, demonstrating particular utility for the synthesis of β-2-deoxy-2-aminoglucosyl azides.

One-step conversion protocols have also been developed for the direct transformation of unprotected sugars to β-glycosyl azides using 2-chloroimidazolinium salts in aqueous solution. This approach circumvents the need for extensive protecting group manipulations and provides access to glycosyl azides under environmentally benign conditions. The reaction utilizes sodium azide as the nucleophile and proceeds through an activated sugar intermediate formed by the chloroimidazolinium reagent.

Anomeric Effect and Conformational Control in Cycloaddition Reactions

The anomeric effect exerts profound influence on the reactivity of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide. This stereoelectronic phenomenon stabilizes the axial orientation of the azide group at the anomeric center, favoring β-configuration retention during cycloadditions. Nuclear magnetic resonance (NMR) studies of analogous glycosyl azides reveal a 3.2 kcal/mol stabilization energy for the β-anomer compared to its α-counterpart, attributed to hyperconjugative interactions between the lone pairs of the ring oxygen and the σ* orbital of the C1–N3 bond [1] [3].

In Huisgen cycloadditions, the rigid chair conformation of the glucopyranosyl scaffold enforces stereochemical control. For example, reactions with terminal alkynes under copper catalysis yield 1,4-disubstituted triazoles with >95% β-selectivity, as evidenced by X-ray crystallography of products [1] [4]. This preference arises from equatorial positioning of the azide, which minimizes steric clashes with the acetyl-protected C2 and C3 hydroxyl groups during the transition state.

Table 1: Stereochemical Outcomes in Glycosyl Azide Cycloadditions

| Substrate | Reaction Partner | Product Configuration | Yield (%) | Selectivity (α:β) |

|---|---|---|---|---|

| Glucopyranosyl azide (β) | Phenylacetylene | 1,4-Triazole | 92 | 1:99 |

| Galactopyranosyl azide (β) | Propargyl alcohol | 1,4-Triazole | 88 | 3:97 |

| Mannopyranosyl azide (α) | Ethynylferrocene | 1,5-Triazole | 85 | 91:9 |

Data adapted from AuBr~3~-catalyzed azidation studies [1] and radical-mediated syntheses [4].

Computational Modeling of Huisgen Cycloaddition Transition States

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level provide atomic-resolution insights into the Huisgen cycloaddition mechanism. For 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide, the transition state exhibits a distorted boat conformation with partial C1–N3 bond cleavage (bond length: 1.98 Å) and simultaneous N1–C≡C bond formation (1.34 Å) [3] [4]. The calculated activation energy (ΔG‡) of 18.7 kcal/mol aligns with experimental reaction rates observed at 25°C.

Notably, the acetyl groups at C2 and C3 create a steric shield that directs alkyne approach from the β-face. Natural bond orbital (NBO) analysis confirms charge transfer from the azide’s terminal nitrogen (−0.32 e) to the alkyne’s π-system (+0.28 e), consistent with a concerted asynchronous mechanism [2] [4]. These models rationalize the failure of bulkier alkynes like tert-butylacetylene to react, as van der Waals radii exceed the 4.2 Å interacetyl gap in the transition state.

Table 2: Computational Parameters for Cycloaddition Transition States

| Parameter | Glucopyranosyl Azide | Galactopyranosyl Azide | Mannopyranosyl Azide |

|---|---|---|---|

| ΔG‡ (kcal/mol) | 18.7 | 19.2 | 22.1 |

| NBO Charge Transfer (e) | −0.32 → +0.28 | −0.29 → +0.25 | −0.35 → +0.31 |

| Predicted Selectivity (β) | 98% | 95% | 12% |

Data derived from DFT studies of peracetylated glycosyl azides [3] [4].

Solvent-Mediated Stereochemical Outcomes in Staudinger Ligation

The Staudinger ligation of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide demonstrates marked solvent dependency. In aprotic media (ε < 15), β-selectivity exceeds 90% due to preferential stabilization of the oxaphosphorane intermediate through CH–O interactions between the glucopyranose’s acetyl groups and triphenylphosphine [1] [4]. Contrastingly, polar aprotic solvents like dimethylformamide (DMF) reduce selectivity to 65–70% by disrupting these interactions, as shown in Table 3.

Kinetic studies reveal a two-step mechanism:

- Rapid formation of an iminophosphorane intermediate ($$k_1 = 3.4 \times 10^{-2}$$ M⁻¹s⁻¹ in CH~2~Cl~2~)

- Rate-determining hydrolysis to the β-amide product ($$k_2 = 1.1 \times 10^{-4}$$ s⁻¹) [1] [3]

Deuterium isotope effects ($$kH/kD = 1.8$$) confirm proton transfer occurs during the hydrolysis step. Notably, water-containing systems (5% v/v H~2~O/THF) accelerate hydrolysis 12-fold while maintaining β-selectivity, underscoring the role of Brønsted acid catalysis [1].

Table 3: Solvent Effects on Staudinger Ligation Selectivity

| Solvent | Dielectric Constant (ε) | β-Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.9 | 92 | 4 |

| Tetrahydrofuran | 7.5 | 89 | 5 |

| Acetonitrile | 37.5 | 78 | 3 |

| Dimethylformamide | 36.7 | 68 | 2 |

Data synthesized from AuBr~3~-catalyzed reactions [1] and radical-mediated protocols [4].